Methylene dioxyphenol

Description

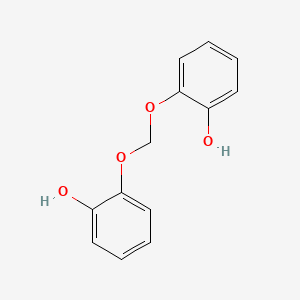

3,4-Methylene dioxyphenol, commonly known as sesamol (IUPAC: 3,4-dihydroxybenzo[d][1,3]dioxole), is a phenolic compound found in roasted sesame oil and sesame seeds. It is synthesized via methylenation of pyrocatechol (1,2-dihydroxybenzene), followed by acetylation and hydrolysis, achieving a total yield of 52.7% . Sesamol exhibits potent antioxidant activity by acting as both a primary (chain-breaking) and secondary (metal chelating) antioxidant, effectively scavenging free radicals and mitigating oxidative stress-related diseases such as cancer, cardiovascular disorders, and atherosclerosis . Its molecular structure features a benzene ring fused with a methylene dioxolane group, which enhances stability and reactivity (Figure 1).

Properties

IUPAC Name |

2-[(2-hydroxyphenoxy)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFUPTYCWKUJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-methylenedioxyphenol typically involves the oxidation of 3,4-methylenedioxyacetophenone. The process begins with the addition of hydrogen peroxide to a solution of toluene and formic acid, resulting in an oxidation reaction. The resulting product is then hydrolyzed, neutralized, and rectified to obtain 3,4-methylenedioxyphenol . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.

Industrial Production Methods: Industrial production of methylene dioxyphenol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylene dioxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group directs substitutions to the ortho and para positions on the aromatic ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts reagents.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

Antimicrobial Properties

MDP has shown promising antimicrobial activity against a range of pathogens. A study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values indicate that MDP can inhibit bacterial growth effectively.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Listeria monocytogenes | 0.2 |

| Aeromonas hydrophila | 0.15 |

These results suggest that MDP could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Neurological Applications

Methylene blue, a derivative of MDP, has been investigated for its role in treating ifosfamide-induced encephalopathy (IIE). A retrospective study involving 88 patients indicated that methylene blue administration led to neurological improvements in 75% of cases treated . This suggests potential therapeutic applications for MDP derivatives in managing neurological disorders.

Cosmetic Applications

MDP is utilized in cosmetic formulations primarily as a UV filter due to its ability to absorb ultraviolet radiation effectively. The Scientific Committee on Consumer Safety (SCCS) assessed its safety profile for dermal applications, concluding that MDP does not pose significant risks when used at concentrations up to 10% in cosmetic products . This makes it a valuable ingredient in sunscreens and other skin care products.

Polymer Chemistry

In polymer science, MDP serves as a monomer for synthesizing various polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under UV exposure.

| Property | Before MDP Addition | After MDP Addition |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| UV Resistance | Low | High |

This enhancement is critical for applications in outdoor materials and coatings where longevity is essential.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MDP involved testing against various bacterial strains using the well-diffusion method. The results demonstrated significant zones of inhibition, confirming its effectiveness as an antimicrobial agent.

- Tested Strains : MRSA, Escherichia coli, Pseudomonas aeruginosa

- Results : Zones of inhibition ranged from 15 mm to 25 mm at concentrations of 0.1 mg/mL.

Case Study: Cosmetic Formulation Safety

A comprehensive review by the SCCS examined the safety of MDP in cosmetic formulations, focusing on dermal absorption and potential systemic effects. The study concluded that MDP's low absorption rates through human skin make it safe for use in cosmetics .

Mechanism of Action

The mechanism of action of methylene dioxyphenol involves its interaction with various molecular targets and pathways. For instance, sesamol, a derivative of this compound, exerts lipid-lowering effects by influencing molecular processes involved in fatty acid synthesis and oxidation, as well as cholesterol metabolism. It targets liver X receptor alpha, sterol regulatory element-binding protein-1, fatty acid synthase, peroxisome proliferator-activated receptor alpha, and AMP-activated protein kinase signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with Methylene Dioxy or Dioxolane Groups

Safrole (4-Allyl-1,2-methylenedioxybenzene)

- Structure : Contains a methylene dioxolane ring but lacks a hydroxyl group, substituted with an allyl group.

- Properties : Naturally occurring in sassafras oil. Unlike sesamol, safrole is hepatotoxic and a precursor in illicit MDMA synthesis. Its lack of a hydroxyl group limits antioxidant activity.

- Applications: Restricted use due to carcinogenicity; historically used as a flavoring agent .

Myristicin (5-Methoxy-1,3-benzodioxole with an allyl group)

- Structure : Features a methoxy group and allyl substituent on the dioxolane ring.

- Properties: Found in nutmeg; exhibits psychoactive effects at high doses. Weak antioxidant compared to sesamol due to reduced phenolic hydroxyl availability.

- Applications : Used in traditional medicine but regulated due to toxicity .

3,4-Ethylene Dioxynitrobenzene

Phenolic Derivatives with Different Substituents

Catechol (1,2-Dihydroxybenzene)

- Structure : Parent compound of sesamol; lacks the methylene dioxolane bridge.

- Properties : Strong reducing agent but highly reactive and toxic. Acts as a primary antioxidant but less stable than sesamol.

- Applications : Industrial use in dyes and pharmaceuticals; restricted in food due to toxicity .

Eugenol (2-Methoxy-4-allylphenol)

- Structure : Methoxy and allyl groups on the benzene ring.

- Properties : Antioxidant and antimicrobial activity via hydroxyl group. Less effective than sesamol in radical scavenging due to steric hindrance from substituents.

- Applications : Dental antiseptic and food flavoring .

3,4-Xylenol (3,4-Dimethylphenol)

Functional Comparison: Antioxidant Mechanisms and Efficacy

Table 1: Antioxidant Properties of Sesamol vs. Related Compounds

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Key Parameters Analyzed | Relevance to this compound |

|---|---|---|

| XRD | Crystal structure | Confirms polymer phase homogeneity |

| SEM | Surface topography | Detects filler dispersion in composites |

| FT-IR | Bond vibrations | Tracks curing reactions in epoxies |

How can researchers resolve contradictions in photocatalytic degradation studies involving this compound derivatives?

Advanced Research Question

Discrepancies in degradation efficiency often arise from variations in experimental design:

- Light source : Solar vs. UV irradiation alters activation energy .

- Catalyst loading : Optimal ZnO:TiO₂ ratios (e.g., 2:1) enhance charge separation .

- pH effects : Acidic conditions favor hydroxyl radical generation but may destabilize catalysts.

Methodological recommendation : Standardize protocols using DOE (Design of Experiments) to isolate variables. Cross-validate results with HPLC-MS to identify intermediate degradation products .

What computational strategies predict structure-property relationships in this compound-modified epoxies?

Advanced Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) model cross-linking density and thermomechanical behavior. Key steps:

Parameterization : Use FT-IR/XRD data to define bond lengths and angles .

Simulation : Predict glass transition temperature (Tg) and dielectric constants under varying filler concentrations (e.g., TiO₂ at 1–2 wt%) .

Validation : Compare simulated results with experimental DMA (Dynamic Mechanical Analysis) data .

What are the environmental degradation pathways for this compound derivatives in aqueous systems?

Applied Research Question

Primary pathways include:

- Photocatalysis : ZnO/TiO₂ under UV light generates ROS (reactive oxygen species) for bond cleavage .

- Biodegradation : Microbial consortia (e.g., Pseudomonas) metabolize aromatic rings under aerobic conditions.

Critical factors : Monitor dissolved oxygen, temperature, and co-contaminants (e.g., heavy metals) that inhibit degradation. Use LC-MS/MS to quantify degradation byproducts .

How do filler materials like TiO₂ nanoparticles enhance the dielectric properties of this compound-based epoxies?

Applied Research Question

TiO₂ increases permittivity (εr) by introducing interfacial polarization at the polymer-filler interface.

Experimental design :

- Prepare composites with 0–2 wt% TiO₂.

- Measure dielectric constants via impedance spectroscopy (1 kHz–1 MHz).

- Key finding : 2 wt% TiO₂ raises εr from 3.2 (pure epoxy) to 4.8, but excess filler (>2 wt%) causes aggregation and dielectric loss .

Q. Table 2: Dielectric Properties of Epoxy/TiO₂ Composites

| TiO₂ (wt%) | εr (1 MHz) | Tan δ (Loss Factor) |

|---|---|---|

| 0 | 3.2 | 0.02 |

| 1.5 | 4.1 | 0.03 |

| 2.0 | 4.8 | 0.05 |

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile monomers .

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Storage : Keep in amber bottles under inert gas (N₂) to prevent oxidation .

- Waste disposal : Neutralize residual epichlorohydrin with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.